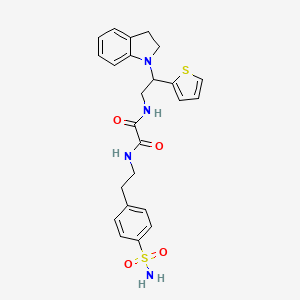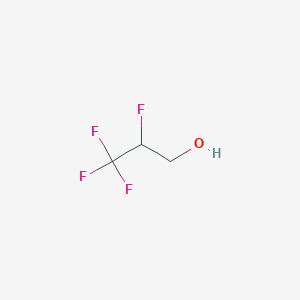![molecular formula C19H20N2O4 B2792029 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034364-92-4](/img/structure/B2792029.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as BDP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a small molecule that belongs to the class of chemical compounds known as benzodioxoles and pyridines.
Wirkmechanismus
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to the development of cancer. This compound has been shown to selectively inhibit HDAC6 and HDAC8, leading to the accumulation of acetylated histones and the activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone. One direction is to further investigate the mechanism of action of this compound and its effects on gene expression. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, more research is needed to optimize the synthesis of this compound and to develop new formulations that can improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a novel compound with promising therapeutic applications in cancer research. Its potent anti-cancer activity, anti-inflammatory and neuroprotective effects, and potential to improve cognitive function make it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a multistep process that involves the reaction of 2-hydroxybenzaldehyde with 4-(pyridin-4-yloxy)piperidine, followed by the reaction of the resulting compound with ethyl chloroacetate. The final product, this compound, is obtained by the hydrolysis of the ethyl ester group.
Wissenschaftliche Forschungsanwendungen
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has been widely studied for its potential therapeutic applications, especially in the field of cancer research. Recent studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(12-14-1-2-17-18(11-14)24-13-23-17)21-9-5-16(6-10-21)25-15-3-7-20-8-4-15/h1-4,7-8,11,16H,5-6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWDGHUUEHNOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)



![N-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2791955.png)

![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)
methanone](/img/structure/B2791958.png)
![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)
